molecular formula C22H26FN3O3 B2480023 1-(4-fluorophenyl)-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine CAS No. 2034616-06-1

1-(4-fluorophenyl)-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine

Cat. No.: B2480023
CAS No.: 2034616-06-1
M. Wt: 399.466
InChI Key: NALFYRQNUYMLSY-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a pyridine-3-carbonyl group linked to an oxan-4-yl methoxy moiety

Scientific Research Applications

1-(4-fluorophenyl)-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluoronitrobenzene and piperazine.

    Formation of the Pyridine-3-carbonyl Group: This step involves the acylation of the piperazine derivative with a pyridine-3-carbonyl chloride in the presence of a base.

    Attachment of the Oxan-4-yl Methoxy Group: The final step involves the etherification of the pyridine-3-carbonyl piperazine with oxan-4-yl methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. The pyridine-3-carbonyl group can participate in coordination with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluorophenyl)piperazine: A simpler analog lacking the pyridine-3-carbonyl and oxan-4-yl methoxy groups.

    4-(4-fluorophenyl)-1,3,4-oxadiazole: Contains a fluorophenyl group but has a different heterocyclic core.

    1-(4-fluorophenyl)-3-(pyridin-4-yl)prop-2-en-1-one: Features a fluorophenyl group and a pyridine moiety but with a different linker.

Uniqueness

1-(4-fluorophenyl)-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the oxan-4-yl methoxy group enhances its solubility and bioavailability, while the pyridine-3-carbonyl group provides additional sites for interaction with biological targets.

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3/c23-19-2-4-20(5-3-19)25-9-11-26(12-10-25)22(27)18-1-6-21(24-15-18)29-16-17-7-13-28-14-8-17/h1-6,15,17H,7-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALFYRQNUYMLSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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